molecular formula C12H10F2N2OS B2524096 Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone CAS No. 2034458-72-3

Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B2524096
CAS No.: 2034458-72-3
M. Wt: 268.28
InChI Key: CSLSFCZMRBDGSG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked to a 3,3-difluoropyrrolidine moiety via a ketone bridge. The benzo[d]thiazole core is known for its role in medicinal chemistry, contributing to binding interactions with biological targets such as kinases and receptors . The 3,3-difluoropyrrolidine group enhances metabolic stability compared to non-fluorinated analogs, as fluorination reduces susceptibility to oxidative degradation .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c13-12(14)3-4-16(6-12)11(17)8-1-2-9-10(5-8)18-7-15-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSFCZMRBDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituent/Modification Melting Point (°C) Yield (%) Purity (%) Key Features
Target Compound Benzo[d]thiazole 3,3-Difluoropyrrolidine methanone Not reported Not reported Not reported Fluorinated pyrrolidine for metabolic stability
7q Benzo[d]thiazole Chloropyridinyl-amide 177.9–180.8 70 90.0 Chloropyridine enhances lipophilicity
7t Benzo[d]thiazole Thiazolyl-amide 237.7–239.1 68 92.0 High melting point suggests crystallinity
3s Benzo[d]thiazole Pyrrolidinyl-pentyloxy chain Not reported Not reported Not reported Extended alkoxy chain for membrane permeability
Patent Compound (EP) Imidazo-pyrrolo-pyrazine 3,3-Difluoropyrrolidinyl methanone Not reported Not reported Not reported Diverse heterocyclic core for target selectivity

Key Observations:

  • Fluorination Impact: The target compound’s 3,3-difluoropyrrolidine group likely improves metabolic stability over non-fluorinated analogs like 7q or 7t, which lack such modifications .
  • Thermal Properties : The high melting point of 7t (237.7–239.1°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to other analogs, which may influence formulation strategies .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability: The 3,3-difluoropyrrolidine group in the target compound may resist oxidative metabolism, a common issue for non-fluorinated pyrrolidines (e.g., CP-93,393, which undergoes pyrimidine ring cleavage and hydroxylation) .
  • Conjugation Pathways : Analogs like 7q–7t, lacking fluorination, are more prone to phase II metabolism (glucuronidation/sulfation), as seen in CP-93,393 metabolites .

Biological Activity

Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a pyrrolidine moiety that is substituted with difluoromethyl groups. This unique structure contributes to its potential biological applications, particularly in medicinal chemistry.

Biological Activities

1. Antimicrobial Properties
Benzothiazole derivatives have been studied for their antimicrobial effects. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as therapeutic agents against infections .

2. Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects
Research indicates that benzothiazole compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a possible application in treating inflammatory diseases . The exact mechanisms through which this compound exerts these effects require further investigation.

The biological activity of this compound is thought to involve interactions with specific biological targets. For example, certain studies have identified that benzothiazole derivatives can act as metal ion chelators, which may enhance their efficacy in reactivating zinc-deficient p53 mutants in cancer therapy . The ability to bind transition metals could play a crucial role in its biological effects.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of benzothiazole derivatives; found significant inhibition against various pathogens .
Study 2 Explored anticancer properties; demonstrated induction of apoptosis in specific cancer cell lines .
Study 3 Analyzed anti-inflammatory effects; showed reduction in cytokine levels in vitro .

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